molecular formula C15H11BrFNO4 B2604674 4-Bromo-5-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287281-70-1

4-Bromo-5-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2604674
M. Wt: 368.158
InChI Key: QDCMGMNORMMRED-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound, due to the presence of the benzoic acid group, is likely to participate in reactions typical of carboxylic acids. This includes reactions with bases, acyl substitution reactions, and reductions. The bromo and fluoro substituents may also make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid under normal conditions, given the similar properties of related compounds . The presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds.

Safety And Hazards

As with any chemical compound, handling “4-Bromo-5-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid” would require appropriate safety measures. This includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-bromo-5-fluoro-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO4/c16-11-7-13(10(14(19)20)6-12(11)17)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCMGMNORMMRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Benzyloxy)carbonyl]amino}-4-bromo-5-fluorobenzoic acid

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